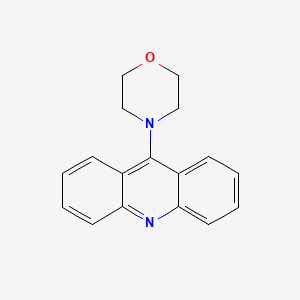
Acridine, 9-(4-morpholinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine, 9-(4-morpholinyl)-, also known as 9-(4-morpholinyl)acridine, is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, biology, and materials science. The compound features a morpholine ring attached to the acridine core, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-(4-morpholinyl)-, typically involves the introduction of a morpholine group to the acridine core. One common method is the nucleophilic substitution reaction where a suitable acridine derivative reacts with morpholine under specific conditions. For example, 9-chloroacridine can be reacted with morpholine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield 9-(4-morpholinyl)acridine .
Industrial Production Methods
Industrial production methods for acridine derivatives often involve large-scale chemical synthesis using similar reaction conditions as described above. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
Acridine, 9-(4-morpholinyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Morpholine in the presence of a base like potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction can produce reduced acridine derivatives.
科学研究应用
Acridine, 9-(4-morpholinyl)-, has a wide range of scientific research applications:
作用机制
The mechanism of action of acridine, 9-(4-morpholinyl)-, primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and cell division . The morpholine group may enhance the compound’s binding affinity and specificity for certain DNA sequences or protein targets.
相似化合物的比较
Acridine, 9-(4-morpholinyl)-, can be compared with other acridine derivatives such as:
9-aminoacridine: Known for its antimicrobial and antitumor properties.
Amsacrine: A clinically used anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antiseptic properties used in wound treatment.
The uniqueness of acridine, 9-(4-morpholinyl)-, lies in the presence of the morpholine group, which can modulate its chemical and biological properties, potentially enhancing its efficacy and selectivity in various applications .
属性
CAS 编号 |
113106-16-4 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC 名称 |
4-acridin-9-ylmorpholine |
InChI |
InChI=1S/C17H16N2O/c1-3-7-15-13(5-1)17(19-9-11-20-12-10-19)14-6-2-4-8-16(14)18-15/h1-8H,9-12H2 |
InChI 键 |
KHSUXGOZCUNFJC-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


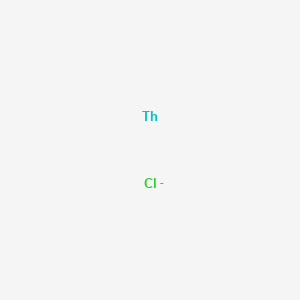
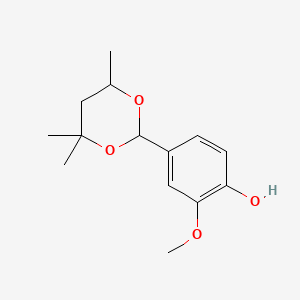
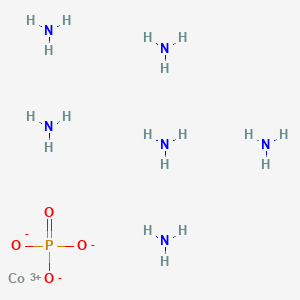
![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
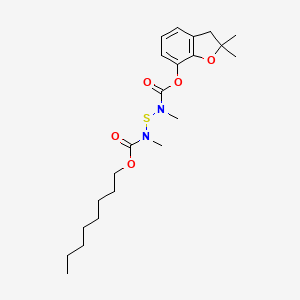
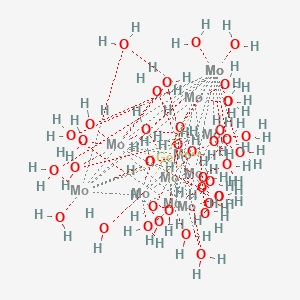
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
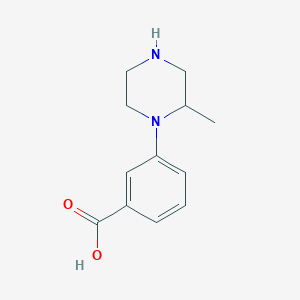
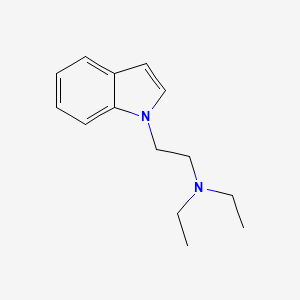

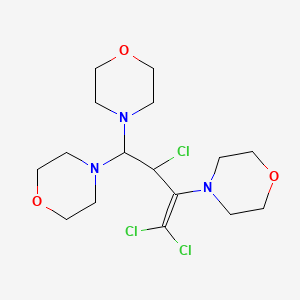
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)

![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
